1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane

Physical chemistry Materials science Purification

1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane (CAS 18055-70-4) is a symmetrical organosilicon compound with the molecular formula C18H26OSi2 and a molecular weight of 314.57 g/mol. It features a central disiloxane (Si-O-Si) core substituted with two methyl and two p-tolyl (4-methylphenyl) groups.

Molecular Formula C18H26OSi2
Molecular Weight 314.6 g/mol
CAS No. 18055-70-4
Cat. No. B099164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane
CAS18055-70-4
Synonyms1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane, 97%
Molecular FormulaC18H26OSi2
Molecular Weight314.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)[Si](C)(C)O[Si](C)(C)C2=CC=C(C=C2)C
InChIInChI=1S/C18H26OSi2/c1-15-7-11-17(12-8-15)20(3,4)19-21(5,6)18-13-9-16(2)10-14-18/h7-14H,1-6H3
InChIKeyMEQYEVSZYLVDNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane (CAS 18055-70-4) for Research and Industrial Synthesis


1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane (CAS 18055-70-4) is a symmetrical organosilicon compound with the molecular formula C18H26OSi2 and a molecular weight of 314.57 g/mol [1]. It features a central disiloxane (Si-O-Si) core substituted with two methyl and two p-tolyl (4-methylphenyl) groups. This structure is a common motif in organosilicon chemistry, typically used as a synthetic intermediate, a building block for more complex siloxanes, or a component in materials science .

Why 1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane Cannot Be Directly Substituted by Closely Related Analogs


Direct substitution of 1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane with closely related disiloxanes, such as 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane (CAS 56-33-7) or 1,1,3,3-Tetramethyldisiloxane (CAS 3277-26-7), is not recommended without rigorous re-validation. Even seemingly minor structural modifications, like the presence of a methyl group on the phenyl ring, can lead to quantifiable differences in critical physicochemical properties . These variations can directly impact downstream processes, including purification (e.g., altered boiling points), formulation compatibility (e.g., differences in density), and reaction kinetics (e.g., steric and electronic effects on oxidative yields) [1]. The following quantitative evidence demonstrates the specific points of differentiation that must be considered during procurement and experimental design.

Quantitative Differentiation of 1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane: Evidence for Procurement Decisions


Comparative Physicochemical Properties: Density and Boiling Point vs. 1,3-Diphenyl Analog

The p-tolyl substitution on 1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane results in quantifiable differences in key physical properties compared to its phenyl analog, 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane. The target compound exhibits a slightly lower density and a lower boiling point under reduced pressure. [1]

Physical chemistry Materials science Purification

Synthesis Efficiency: High Yield Access to Symmetrical Disiloxanes

1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane can be synthesized in high yields. A reported non-aqueous route using a Ni(COD)2 catalyst with 3,4,7,8-tetramethyl-1,10-phenanthroline in air produced the compound in 80-96% yield . This falls within the range of yields reported for other symmetrical disiloxanes prepared under similar Lewis acid-catalyzed oxidation conditions, where yields typically range from ~83% to ~99% for various analogs .

Synthetic methodology Organosilicon chemistry Process chemistry

Post-Functionalization Potential: Oxidation to p-Carboxyphenyl Derivative

The p-tolyl group provides a specific functional handle for post-synthetic modification. A study on Mn-catalyzed oxidation of p-tolyldisiloxanes demonstrated that this functional group can be converted to a p-carboxyphenyl group. In this study, the oxidation of model p-tolyldisiloxanes (1a-b) to their p-carboxyphenyl counterparts (2a-b) proceeded with isolated yields of 51% and 32%, respectively [1]. While 1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane was not the specific substrate, it belongs to this class of compounds, inferring its potential for similar post-functionalization.

Organic synthesis Functionalization Polymer chemistry

Biological Activity: Low-Potency Inverse Agonism at RORα

In a cell-based assay, 1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane was found to act as a weak inverse agonist at the RORα nuclear receptor with an IC50 of 53 µM [1]. This data point is highly specific to this compound and is not a general class property. The activity, while low, is quantifiable and could be a starting point for structure-activity relationship (SAR) studies in drug discovery.

Chemical biology Drug discovery Nuclear receptors

Recommended Application Scenarios for 1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane Based on Quantitative Evidence


Building Block for Functionalized Organosilicon Materials

For researchers synthesizing novel organosilicon polymers or materials, 1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane is a valuable building block due to its high-yield synthetic accessibility . Its p-tolyl groups provide a latent site for further functionalization, such as oxidation to a carboxylic acid, as demonstrated by class-level inference from similar p-tolyldisiloxanes [1]. This enables the creation of more polar siloxane derivatives for applications requiring enhanced compatibility with organic polymers or specific surface interactions.

Precursor in Medicinal Chemistry for Nuclear Receptor Studies

In early-stage drug discovery research focused on the RORα nuclear receptor, this compound may serve as a specific, albeit low-potency, tool compound or a starting point for hit-to-lead optimization. Its quantifiable IC50 of 53 µM as an inverse agonist in a cellular assay [2] provides a unique, compound-specific biological benchmark not shared by closely related disiloxane analogs, making it a distinct entity for SAR exploration.

Solvent or Co-Solvent in Specialized Chemical Processes

The physicochemical properties of 1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane, including its density of 0.9651 g/cm³ and boiling point of 143-144 °C at 1 Torr [3], differentiate it from its phenyl analog . This makes it a candidate for use as a high-boiling, aprotic solvent or co-solvent in reactions where these specific physical properties are advantageous for product separation or reaction temperature control.

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